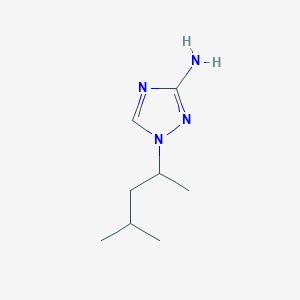
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methylpentan-2-ylamine with 1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazole: Similar in structure but with a different arrangement of nitrogen atoms.
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazole-5-amine: Another triazole derivative with potential biological activities.
Uniqueness
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H16N4 |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1-(4-methylpentan-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-6(2)4-7(3)12-5-10-8(9)11-12/h5-7H,4H2,1-3H3,(H2,9,11) |
Clave InChI |
LXBRWNQJCZMMLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)N1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
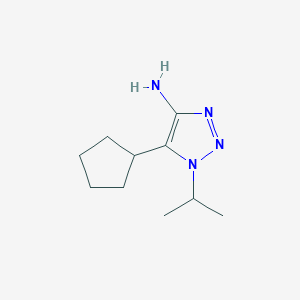
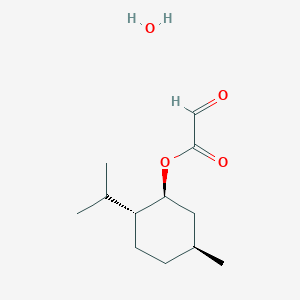
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
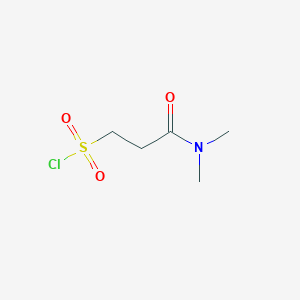

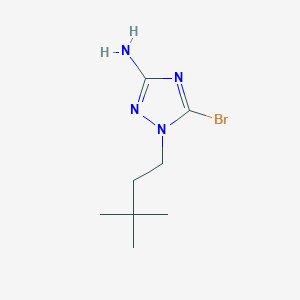
![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)
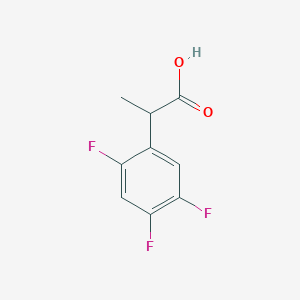
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
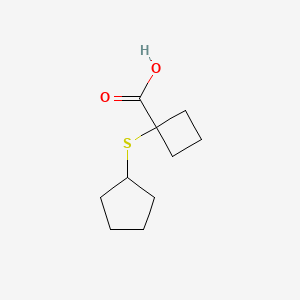
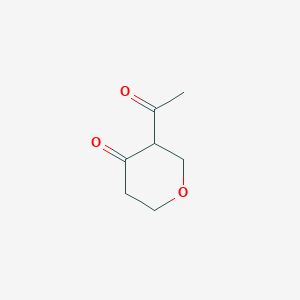

![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
